molecular formula C8H8F2IN B2743031 N-(2,2-difluoroethyl)-3-iodoaniline CAS No. 1184404-75-8

N-(2,2-difluoroethyl)-3-iodoaniline

Cat. No.: B2743031
CAS No.: 1184404-75-8
M. Wt: 283.06
InChI Key: CQXDEAOTNRLGCB-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-3-iodoaniline is a halogenated aniline derivative with the molecular formula C8H8F2IN . This compound is primarily valued in organic and medicinal chemistry as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both an iodine atom and a difluoroethyl group on the aniline nitrogen, making it a suitable intermediate for various cross-coupling reactions, which are fundamental in modern drug discovery and materials science . Researchers utilize this compound and its structural analogs in the development of potential pharmaceutical agents, including antihistamines and anti-inflammatory drugs . The iodine substituent offers a reactive site for further functionalization, such as in metal-catalyzed couplings, while the difluoroethyl group can influence the compound's metabolic stability and binding affinity, which are critical parameters in lead optimization processes . As a key intermediate, it enables the exploration of novel chemical space in the search for new bioactive molecules. This product is intended for research and development applications in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures and personal protective equipment should always be used.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-difluoroethyl)-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDEAOTNRLGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorinated and Halogenated Aniline Scaffolds in Modern Organic Chemistry

The presence of fluorine and other halogens in aniline (B41778) derivatives has a profound impact on their chemical and physical properties, making them highly valuable in various scientific disciplines.

Impact on Physicochemical and Biological Properties

The introduction of fluorine into organic molecules can dramatically alter their lipophilicity, metabolic stability, and bioavailability. researchgate.netmdpi.com Fluorine's high electronegativity creates strong, polarized carbon-fluorine bonds that can enhance resistance to metabolic degradation. nih.gov This "fluorine effect" is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govekb.eg For instance, the incorporation of fluorine can modulate the pKa of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to specific receptors. mdpi.com

Halogenated anilines, in general, are crucial building blocks in organic synthesis. nih.gov Aryl halides are particularly important for cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. nih.gov The specific halogen atom influences the reactivity of the aniline ring, with iodinated anilines often being more reactive in certain coupling reactions compared to their brominated or chlorinated counterparts.

Role in Medicinal Chemistry and Materials Science

Fluorinated and halogenated aniline scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. researchgate.netacs.org A significant percentage of drugs in the pharmaceutical pipeline contain at least one fluorine atom, a testament to its beneficial effects. ekb.eg In materials science, the unique electronic properties imparted by halogens are exploited in the design of organic functional materials such as fluorescent dyes. acs.org

Historical Development and Evolution of Research on N Alkyl Iodoanilines

The study of N-alkyl iodoanilines has evolved alongside the broader field of organic synthesis, with significant advancements in methods for their preparation and utilization.

Early Synthetic Methods and Their Limitations

Historically, the synthesis of substituted anilines, including iodoanilines, often relied on classical electrophilic aromatic substitution reactions. However, these methods can be problematic for electron-rich substrates like anilines, often leading to poor regioselectivity and over-reaction. nih.gov The direct iodination of aniline (B41778), for example, can produce a mixture of ortho, meta, and para isomers that are difficult to separate. google.com One traditional route to o-iodoaniline involved the diazotization of o-nitroaniline followed by iodination and subsequent reduction, a multi-step process with potential for metal contamination and difficult post-reaction workup. google.com

Advancements in Catalysis and Synthetic Strategies

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of N-alkyl iodoanilines and other substituted anilines. Palladium-catalyzed reactions, in particular, have become a cornerstone for the functionalization of aromatic amines, although many of these methods require pre-functionalized starting materials or directing groups to achieve ortho-selectivity. acs.org

More recent developments have focused on creating more efficient and "green" synthetic routes. For example, methods for the N-alkylation of amines using carboxylic acids and molecular hydrogen, catalyzed by ruthenium complexes, offer a more sustainable approach. csic.es Research has also explored the catalytic rearrangement of para-iodoaniline to ortho-iodoaniline, aiming to overcome the low yields and separation difficulties of earlier methods. google.com

Positioning N 2,2 Difluoroethyl 3 Iodoaniline Within Contemporary Synthetic and Mechanistic Studies

N-(2,2-difluoroethyl)-3-iodoaniline embodies several key trends in modern organic chemistry, including the increasing interest in fluorinated molecules and the development of sophisticated synthetic methodologies.

Role as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound—a nucleophilic nitrogen atom, a reactive C-I bond for cross-coupling, and a fluoroalkyl group—makes it a versatile building block for the synthesis of more complex molecules. The iodo-substituted aniline (B41778) moiety is a common precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolones, which are prevalent in pharmaceuticals. acs.orgmdpi.com For instance, o-iodoanilines are widely used in palladium-catalyzed carbonylative annulation reactions with alkynes to produce 2-quinolone derivatives. mdpi.com

Interest in Fluoroalkylation and Late-Stage Functionalization

The 2,2-difluoroethyl group is of particular interest due to its ability to act as a bioisostere for other functional groups, potentially improving a molecule's metabolic stability and binding properties. The development of methods for introducing fluoroalkyl groups, especially in the later stages of a synthetic sequence (late-stage functionalization), is a major focus of current research. nih.gov This allows for the rapid generation of analogues of a lead compound to explore structure-activity relationships. nih.gov

Overview of Research Paradigms and Methodological Advances Applicable to N 2,2 Difluoroethyl 3 Iodoaniline

Direct Functionalization Approaches to this compound

Regioselective Iodination of N-(2,2-Difluoroethyl)aniline Precursors

This approach commences with the synthesis of N-(2,2-difluoroethyl)aniline, which is then subjected to electrophilic iodination. The key challenge in this step is controlling the regioselectivity of the iodination. The N-(2,2-difluoroethyl) group is an ortho-, para-directing group. However, due to steric hindrance from the substituent, iodination is expected to predominantly occur at the para-position. To achieve the desired meta-iodination, the para-position would need to be blocked, or reaction conditions that favor meta-substitution would be required, which is often challenging.

Common iodinating agents for anilines include iodine monochloride (ICl) or a combination of an iodide source like sodium iodide (NaI) with an oxidizing agent. orgsyn.org A well-established method for the iodination of anilines involves using iodine in the presence of a base such as sodium bicarbonate. orgsyn.org Another effective system for the regioselective iodination of electron-rich aromatics is the use of N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid. psu.edu

Table 1: Representative Conditions for Electrophilic Iodination of Anilines

Iodinating AgentBase/AcidSolventTypical Yield (%)Reference
I₂NaHCO₃Water75-84 (for p-iodoaniline) orgsyn.org
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (cat.)AcetonitrileHigh psu.edu
Iodine Monochloride (ICl)-VariousVariable orgsyn.org

Note: Yields are for representative aniline iodinations and may vary for the specific substrate N-(2,2-difluoroethyl)aniline.

Introduction of the 2,2-Difluoroethyl Moiety onto Iodoaniline Scaffolds

A more direct route to the target compound involves the N-alkylation of 3-iodoaniline (B1194756). nih.gov This can be achieved by reacting 3-iodoaniline with a suitable 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl tosylate or a 2,2-difluoroethyl halide (e.g., 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane), in the presence of a base. The aniline nitrogen acts as a nucleophile, displacing the leaving group on the difluoroethyl reagent.

Alternatively, recent advancements in fluorination chemistry have introduced electrophilic 2,2-difluoroethylation reagents. Hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, have been shown to effectively transfer the difluoroethyl group to amine nucleophiles. acs.org This method offers a complementary strategy to traditional N-alkylation.

Palladium-Catalyzed Cross-Coupling Strategies for this compound Construction

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds and offer a convergent approach to the target molecule.

Amination Reactions for this compound Core Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgrug.nlsnnu.edu.cn In this context, this compound can be synthesized by the palladium-catalyzed coupling of 2,2-difluoroethylamine (B1345623) with a 1,3-dihaloarene, such as 1-bromo-3-iodobenzene (B1265593) or 1,3-diiodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond would favor selective coupling at the iodo-position of 1-bromo-3-iodobenzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. snnu.edu.cn

Table 2: Typical Components for a Buchwald-Hartwig Amination Reaction

ComponentExamplePurposeReference
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂Source of catalytic Pd(0) rug.nl
LigandX-Phos, BINAP, DPEPhosStabilizes Pd and facilitates catalytic cycle wikipedia.orgsnnu.edu.cn
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Amine deprotonation and halide scavenging organic-chemistry.org
SolventToluene, DioxaneReaction Medium rug.nl

Halogen Exchange and Directed Metalation Approaches

Halogen exchange reactions, such as the Finkelstein reaction, could theoretically be employed, although they are less common for aryl halides than for alkyl halides. frontiersin.orgnih.gov This would involve starting with a different halogenated precursor, for example, N-(2,2-difluoroethyl)-3-bromoaniline, and converting the bromine to iodine using an iodide source, often with a metal catalyst.

Directed ortho-metalation (DoM) presents another potential, albeit more complex, synthetic route. wikipedia.orgorganic-chemistry.orgbaranlab.org In this strategy, the N-(2,2-difluoroethyl)amino group would act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho-position (C2). Subsequent quenching of the resulting aryllithium species with an electrophilic iodine source (e.g., I₂) would yield N-(2,2-difluoroethyl)-2-iodoaniline. To obtain the 3-iodo isomer, one would need to start with a precursor where the directing group is positioned to direct iodination to the desired carbon. For instance, if a suitable directing group were placed at the C2 position of N-(2,2-difluoroethyl)aniline, it could direct lithiation and subsequent iodination to the C3 position.

Nucleophilic and Electrophilic Routes to this compound

The synthesis of this compound can be viewed through the lens of nucleophilic and electrophilic interactions.

In one scenario, the nitrogen atom of 3-iodoaniline acts as a nucleophile . This is exemplified in the N-alkylation reactions where it attacks an electrophilic 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate).

Conversely, the 2,2-difluoroethylamine can serve as the nucleophile in a Buchwald-Hartwig amination, attacking the electrophilic carbon of the aryl halide (e.g., 1-bromo-3-iodobenzene) within the palladium coordination sphere.

Furthermore, the aniline ring itself can act as a nucleophile in electrophilic aromatic substitution, as seen in the direct iodination of N-(2,2-difluoroethyl)aniline. In this case, an electrophilic iodine species (e.g., I⁺) is attacked by the electron-rich aromatic ring.

The development of electrophilic difluoroethylating agents, such as those based on hypervalent iodine, provides a pathway where the 3-iodoaniline nitrogen is the nucleophile attacking an electrophilic source of the 2,2-difluoroethyl group. acs.org

Optimization of Reaction Conditions, Catalysts, and Reagents for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound. This section will explore the optimization of both the N-difluoroethylation and the iodination steps.

Optimization of N-(2,2-difluoroethyl)ation:

The introduction of the 2,2-difluoroethyl group onto the nitrogen atom of an aniline can be achieved through various methods. One promising approach is a photoinduced difluoroalkylation. In a study on the difluoroalkylation of anilines, various reaction parameters were optimized to achieve high yields. nih.gov Key parameters for optimization include the choice of photocatalyst, solvent, and base.

For instance, the use of an organic dye photocatalyst like Eosin Y under visible light irradiation has proven effective. nih.gov The solvent can also play a critical role, with polar aprotic solvents such as dimethylformamide (DMF) often providing good results. nih.gov The addition of a base may be necessary to neutralize any acid generated during the reaction, and its strength and stoichiometry would need to be carefully optimized.

Another strategy for N-difluoroethylation involves the use of hypervalent iodine reagents. researchgate.net Reagents such as (2,2-difluoroethyl)(aryl)iodonium triflates can act as electrophilic sources of the 2,2-difluoroethyl group, reacting with amine nucleophiles. researchgate.net Optimization of this reaction would involve screening of the aryl group on the iodonium (B1229267) salt, the solvent, and the reaction temperature to ensure efficient transfer of the difluoroethyl group.

A plausible set of optimized conditions for the N-difluoroethylation of aniline, based on related literature, is presented in the table below.

ParameterConditionRationale
Difluoroalkylating Agent 2-bromo-1,1-difluoroethaneCommercially available and reactive electrophile.
Base K2CO3 or Cs2CO3To neutralize HBr formed during the reaction.
Solvent DMF or AcetonitrilePolar aprotic solvents that can facilitate SN2 reactions.
Temperature 80-100 °CElevated temperature is often required for N-alkylation.
Catalyst None (for direct alkylation)Direct alkylation may not require a catalyst.

Optimization of Regioselective Iodination:

The second key transformation is the regioselective iodination of the aniline derivative. The directing effect of the N-(2,2-difluoroethyl)amino group, being an ortho-, para-director, would favor iodination at the 2- and 4-positions. To achieve the desired 3-iodo substitution (meta-iodination), direct electrophilic iodination of N-(2,2-difluoroethyl)aniline is challenging.

Therefore, the more viable synthetic route involves the N-alkylation of 3-iodoaniline. In this case, the starting material already possesses the iodine atom at the correct position.

Should direct iodination of an N-substituted aniline be necessary for other analogs, achieving meta-selectivity would require specific strategies. While direct iodination of anilines typically yields para- and ortho-isomers, some methods have been developed for regioselective iodination. nih.govresearchgate.netajol.inforesearchgate.netelsevierpure.com For example, the use of specific iodinating agents in conjunction with additives or particular solvent systems can influence the regiochemical outcome. nih.govresearchgate.net

A summary of iodinating agents and their typical regioselectivity with anilines is provided below.

Iodinating ReagentTypical RegioselectivityReference
I2 / NaHCO3para-selective orgsyn.org
N-Iodosuccinimide (NIS)para- and ortho-selective commonorganicchemistry.com
I2 / AgNO3Can be tuned for ortho- or para-selectivity nih.gov
KI / DMSO in aq. HClpara-selective for electron-rich arenes researchgate.net

Given the challenge of meta-iodination, the preferred synthetic pathway would be the N-difluoroethylation of 3-iodoaniline. Optimization of this reaction would follow the principles outlined for the N-alkylation of aniline.

Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position

The iodine atom on the aromatic ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of more complex molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.govorganic-chemistry.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their derivatives. nih.gov For a substrate like this compound, the iodo group is highly reactive, making it an excellent candidate for this transformation. harvard.edu

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
Arylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O High
Alkylboronic acid Pd₂(dba)₃ (1) P(t-Bu)₃ (2) K₃PO₄ Dioxane Moderate-High

Note: This table represents typical conditions for Suzuki-Miyaura couplings and is illustrative. Specific yields for this compound would require experimental data.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The reaction can often be carried out under mild, even room temperature, conditions. wikipedia.orglibretexts.org

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org The Sonogashira coupling is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org

Table 2: Typical Sonogashira Coupling Parameters

Alkyne Partner Catalyst (mol%) Co-catalyst (mol%) Base Solvent Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (1) Triethylamine THF High
Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (1.5) Diisopropylamine Toluene High

Note: This table illustrates common conditions. Yields are dependent on the specific substrates and precise conditions used for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgsnnu.edu.cn This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals and materials science. snnu.edu.cnsci-hub.cat It offers a significant advantage over traditional methods due to its milder conditions and broader substrate scope. snnu.edu.cn

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to furnish the arylated amine product. sci-hub.cat The choice of phosphine ligand is critical and has evolved through several "generations" to allow for the coupling of a wider variety of amines and aryl halides under increasingly mild conditions. wikipedia.org

Table 3: Illustrative Buchwald-Hartwig Amination Conditions

Amine Partner Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
Morpholine Pd₂(dba)₃ (1.5) XPhos (3) NaOtBu Toluene High
Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Dioxane High

Note: This table provides examples of catalyst systems. The success with this compound would depend on the specific amine and reaction conditions.

Other Transition Metal-Catalyzed Transformations (e.g., Negishi, Stille)

Beyond the aforementioned reactions, other transition metal-catalyzed cross-couplings can also be applied to this compound.

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is particularly valuable for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The use of highly active palladacycle precatalysts and specialized phosphine ligands like RuPhos and SPhos has significantly improved the efficiency and scope of the Negishi coupling. nih.govresearchgate.net

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki coupling when possible.

Reactions Involving the Aniline Nitrogen Functionality

The secondary amine of the N-(2,2-difluoroethyl) group is also a site of reactivity, allowing for further functionalization through various reactions.

Acylation, Alkylation, and Amidation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base. This forms an N-acyl derivative (an amide). This transformation can be useful for installing a carbonyl group or as a protecting strategy for the amine.

Alkylation: The nitrogen can be further alkylated using an alkyl halide. However, controlling the degree of alkylation can be challenging, as the resulting tertiary amine may be more nucleophilic than the starting secondary amine, potentially leading to over-alkylation.

Amidation: While acylation is a form of amidation, this term can also refer to coupling reactions with carboxylic acids using coupling reagents (e.g., DCC, EDC) to form the amide bond.

It's important to note that the reactivity of the aniline nitrogen can be influenced by the electronic properties of the difluoroethyl group and the iodo-substituted aromatic ring. Furthermore, in the context of Friedel-Crafts reactions, the presence of the amine functionality can be problematic. The lone pair on the nitrogen can react with the Lewis acid catalyst, leading to the formation of a positively charged, strongly deactivating group on the ring, which inhibits the desired electrophilic aromatic substitution. libretexts.orglibretexts.org

Formation of Metal Complexes and Ligands

The this compound molecule possesses several potential coordination sites, enabling it to act as a ligand in the formation of metal complexes. The primary coordination centers are the nitrogen atom of the aniline, the iodine atom, and potentially the fluorine atoms of the difluoroethyl group.

The lone pair of electrons on the nitrogen atom allows it to function as a Lewis base, coordinating to various metal centers. This is a characteristic reactivity mode for aniline derivatives. ontosight.ai Similarly, the iodine atom, with its available lone pairs, can participate in coordination, particularly with soft metals.

While direct studies on this compound as a ligand are not extensively documented, the behavior of analogous molecules provides significant insight. For instance, structurally similar benzamides have been shown to form stable complexes with zinc (Zn²⁺). The fluorine atoms, along with the amide oxygen in those cases, can act as ligand points. In palladium-catalyzed reactions, the nitrogen group can serve as a directing group, facilitating C-H activation at the ortho position through initial coordination with the metal. This suggests that this compound could coordinate to palladium, initiating catalytic cycles for cross-coupling or functionalization reactions. The synthesis of serotonin (B10506) receptor ligands has also involved the use of N-(2,2-difluoroethyl) groups on heterocyclic amines, which participate in complex biological interactions. uj.edu.pl

The formation of palladium difluorocarbene complexes and their subsequent reactions to form difluoromethylated alkynes highlight the intricate ways fluorinated groups can interact with transition metals, suggesting that the difluoroethyl group in this compound could influence the structure and reactivity of potential metal complexes. chinesechemsoc.org

Potential Coordination SiteInteracting Metal Type (Example)Potential Reaction Type
Aniline Nitrogen Transition Metals (e.g., Pd, Cu)Directed C-H Activation, Cross-Coupling
Iodine Atom Soft Metals (e.g., Pd, Au)Oxidative Addition, Cross-Coupling
Fluorine Atoms Lewis Acidic Metals (e.g., Zn)Chelation, Ligand Stabilization

Transformations of the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group (-CH₂CF₂H) is a significant functional group in medicinal chemistry, valued for its role as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for groups like alcohols and thiols. chemrxiv.orgthieme-connect.com Its transformations are key to synthesizing advanced fluorinated molecules.

Dehydrofluorination of the 2,2-difluoroethyl group can lead to the formation of a vinyl fluoride, a valuable synthon. This type of elimination reaction is a known pathway for fluorinated alkanes. For example, the dehydrofluorination of N-hexafluoroisopropylated anilines has been used to generate 2-arylamino-1,1,3,3,3-pentafluoropropenes. researchgate.net

Nucleophilic displacement reactions on the 2,2-difluoroethyl group are also conceivable. While the C-F bond is strong, displacement of fluorine can occur under specific conditions. More commonly, nucleophilic attack might be directed at the carbon adjacent to the nitrogen. However, a more prevalent strategy involves the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents, which essentially represents the reverse of a nucleophilic attack on a difluoroethyl substrate. chemrxiv.orgresearchgate.net This method allows the attachment of the -CH₂CF₂H group to various heteroatom nucleophiles, including thiols, amines, and alcohols, demonstrating the group's utility as an electrophilic synthon. chemrxiv.orgresearchgate.netchemrxiv.org

The 2,2-difluoroethyl group serves as a crucial building block for more complex fluorinated compounds. Its presence can enhance metabolic stability and modulate the physicochemical properties of a molecule. chemrxiv.org Derivatization often focuses on incorporating this motif into larger, biologically active scaffolds.

One approach is to use the parent compound, this compound, in transition metal-catalyzed cross-coupling reactions, where the iodo-substituent is replaced, leaving the difluoroethyl-aniline core intact. This leverages the stability of the difluoroethyl group while building molecular complexity on the aromatic ring. The resulting products are advanced fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The development of methods for the direct difluorination of olefins using iodine(I)/(III) catalysis further underscores the drive to create vicinal difluorides, a class of compounds to which derivatives of this compound belong. researchgate.netacs.org

Electrophilic Aromatic Substitution and Directed ortho-Metalation on the Aniline Ring

The reactivity of the aniline ring in this compound is influenced by three substituents with competing effects.

N-(2,2-difluoroethyl)amino group : The nitrogen atom donates electron density to the ring via resonance, acting as a powerful activating group and directing incoming electrophiles to the ortho and para positions (C2, C4, C6). masterorganicchemistry.com However, the electron-withdrawing nature of the difluoroethyl group slightly attenuates this activation compared to a simple alkylamino group.

Iodo group : The iodine at C3 is a deactivating group due to its inductive electron withdrawal. However, like other halogens, it directs electrophilic attack to the ortho and para positions relative to itself (C2, C4, C6). masterorganicchemistry.com

Directed ortho-Metalation (DoM) offers an alternative, highly regioselective method for functionalizing the aromatic ring. wikipedia.org In this process, the N-H proton of the aniline can be removed by a strong base like n-butyllithium. The resulting lithium amide is a powerful directed metalation group (DMG), which directs the deprotonation (lithiation) of the nearest ortho C-H bond. uwindsor.caorganic-chemistry.org

For this compound, lithiation would be directed to the C2 or C6 positions. The iodine at C3 would likely exert a steric effect, potentially hindering lithiation at the C2 position and favoring functionalization at C6. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol. wikipedia.orgharvard.edu

PositionActivating/Deactivating InfluencePredicted Reactivity
C2 Ortho to -NHR (activating), Ortho to -I (deactivating)Favorable for EAS and DoM (potential steric hindrance)
C4 Para to -NHR (activating), Ortho to -I (deactivating)Favorable for EAS
C5 Meta to -NHR, Meta to -IUnfavorable
C6 Ortho to -NHR (activating), Meta to -IHighly favorable for EAS and DoM

Radical Reactions and Reductive Pathways of this compound

The carbon-iodine bond is relatively weak and susceptible to cleavage, making it a focal point for radical and reductive transformations.

Radical Reactions : The C-I bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating an aryl radical at the C3 position. This reactive intermediate can then participate in a variety of radical-mediated processes, including cyclizations, additions to alkenes, or hydrogen atom abstraction to yield N-(2,2-difluoroethyl)aniline. ethernet.edu.et While less common, the C-H bonds on the difluoroethyl moiety could also potentially undergo hydrogen atom abstraction under certain radical conditions.

Reductive Pathways : The iodo group is readily reduced. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) can replace the iodine atom with a hydrogen atom, a process known as hydrodehalogenation. This provides a synthetic route to N-(2,2-difluoroethyl)aniline from its 3-iodo derivative. fluorochem.co.uk The C-I bond is also a key participant in reductive cross-coupling reactions. For instance, nickel-catalyzed reductive couplings can form a C(sp²)-C(sp²) bond by reacting aryl iodides with other electrophiles, demonstrating a pathway to biaryl compounds. acs.org

The 2,2-difluoroethyl group itself is generally stable to reduction. Catalytic hydrogenation of the CF₂CH₂ moiety to an ethyl group is kinetically slow due to the high strength of the C-F bonds. This allows for selective reduction at the C-I bond while preserving the fluorinated substituent.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete analysis of this compound using high-resolution NMR spectroscopy is currently unavailable in published literature. This includes a lack of comprehensive data for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, as well as two-dimensional and dynamic NMR studies.

Detailed experimental data specifying the chemical shifts (δ) and coupling constants (J) for the hydrogen, carbon, fluorine, and nitrogen nuclei of this compound are not documented. For context, the analysis of the parent compound, 3-iodoaniline, shows characteristic signals in ¹H NMR and ¹³C NMR spectra. rsc.orgchemicalbook.comchemicalbook.com The introduction of the N-(2,2-difluoroethyl) group would be expected to significantly alter the electronic environment and thus the spectral data. Specifically, the difluoroethyl group would introduce complex splitting patterns in both ¹H and ¹³C NMR due to H-F and C-F coupling. The ¹⁹F NMR spectrum would be anticipated to show a triplet of triplets due to coupling with the adjacent methylene (B1212753) protons and the proton on the nitrogen atom. However, without experimental data, precise values cannot be reported.

No dynamic NMR (DNMR) studies concerning the rotational barriers around the C-N bond or the conformational equilibria of the difluoroethyl group in this compound have been reported. Such studies would provide valuable information on the molecule's flexibility and the energy barriers associated with different conformations.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Modes

Specific Fourier-Transform Infrared (FTIR) and Raman spectra for this compound are not available in the reviewed literature. Vibrational spectroscopy serves as a molecular fingerprint, with specific absorption and scattering bands corresponding to the vibrational modes of functional groups. researchgate.netnih.gov For this compound, one would expect to observe characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, C-I stretching, and the highly characteristic C-F stretching vibrations. A detailed assignment of these modes would require either experimental spectra or high-level computational frequency analysis, neither of which is publicly available.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound

There is no published crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or halogen bonding. While the crystal structure of the related 2-iodoaniline (B362364) has been determined ed.ac.uk, this information cannot be directly extrapolated to the title compound due to the significant structural change from the addition of the N-(2,2-difluoroethyl) substituent.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry (HRMS) data and a corresponding fragmentation pathway analysis for this compound are not documented. HRMS would provide the exact mass of the molecular ion, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments would be necessary to induce fragmentation and analyze the resulting product ions. nih.govresearchgate.net This analysis would help to elucidate the compound's structure by identifying characteristic neutral losses and charged fragments, such as the loss of HF, the difluoroethyl group, or the iodine atom. While the mass spectrum for 3-iodoaniline is known chemicalbook.com, the fragmentation of the N-substituted derivative would follow different pathways.

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool in computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering a bridge between theoretical models and experimental observations.

The electronic characteristics of this compound are governed by the interplay between the electron-donating amino group, the electron-withdrawing and heavy iodine substituent, and the inductive effects of the difluoroethyl group. DFT calculations, particularly on its core structure, 3-iodoaniline (m-iodoaniline or MIA), provide a quantitative understanding of these interactions. nih.gov

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

DFT studies on the related m-iodoaniline (MIA) molecule, using the CAM-B3LYP functional and LanL2DZ basis set, have determined its electronic properties. nih.gov The HOMO is primarily localized over the aniline ring and the nitrogen atom, consistent with the electron-donating character of the amine group. The LUMO, conversely, is distributed across the aromatic ring. The presence of the N-(2,2-difluoroethyl) group is expected to modulate these properties primarily through its strong negative inductive (-I) effect, which would lower the energy of the HOMO and potentially increase the HOMO-LUMO gap, thereby enhancing molecular stability.

Global reactivity descriptors, derived from the HOMO and LUMO energies via Koopman's theorem, quantify the chemical behavior of the molecule. nih.gov These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Table 1: Calculated Electronic Properties of m-Iodoaniline (MIA) as a Model for this compound Data derived from DFT calculations on m-iodoaniline (MIA), which serves as the core aromatic structure of the target compound. nih.gov

ParameterDefinitionCalculated Value (eV) for MIA nih.gov
EHOMOEnergy of Highest Occupied Molecular Orbital-6.11
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.13
Energy Gap (ΔE)ELUMO - EHOMO4.98
Ionization Potential (I)I ≈ -EHOMO6.11
Electron Affinity (A)A ≈ -ELUMO1.13
Electronegativity (χ)χ = (I + A) / 23.62
Chemical Hardness (η)η = (I - A) / 22.49
Chemical Softness (S)S = 1 / (2η)0.20

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For anilines, the region of highest negative potential (red) is typically located around the electron-rich nitrogen atom, making it a likely site for electrophilic attack or protonation. Regions of positive potential (blue) are found near the hydrogen atoms of the amine group and the aromatic ring. nih.gov

DFT calculations are a powerful method for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. A plausible synthetic route to this compound is the N-alkylation of 3-iodoaniline with an appropriate 2,2-difluoroethyl synthon, often accomplished using a primary alcohol (2,2-difluoroethanol) via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals. acs.orgnih.gov

Computational studies on analogous N-alkylation reactions of anilines with alcohols have detailed the catalytic cycle, which generally involves three key stages: acs.orgresearchgate.net

Alcohol Oxidation: The catalyst first oxidizes the alcohol (e.g., 2,2-difluoroethanol) to its corresponding aldehyde (2,2-difluoroacetaldehyde). This step involves a hydrogen transfer from the alcohol to the metal catalyst, often forming a metal-hydride species. acs.org

Imine Formation: The newly formed aldehyde undergoes condensation with the amine (3-iodoaniline). This is typically a rapid, reversible process that generates an imine intermediate (N-(2,2-difluoroethylidene)-3-iodoaniline) and a molecule of water. acs.org

Imine Reduction: The metal-hydride species generated in the first step reduces the imine back to the final N-alkylated amine product, this compound. This step regenerates the active catalyst, allowing the cycle to continue. acs.orgresearchgate.net

DFT calculations on these types of transformations reveal that the rate-determining step is often either the initial alcohol oxidation or the final imine reduction, depending on the specific catalyst and substrates. acs.org The calculations can precisely map the energy profile, including the Gibbs free energies of all intermediates and transition states. For example, in a copper-catalyzed N-alkylation, the hydride transfer transition state for the imine reduction was identified as the turnover frequency-determining transition state. acs.org These computational models provide critical insights that guide the optimization of reaction conditions for synthesizing complex amines.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, a key area of flexibility is the N-C-C-F dihedral angle within the difluoroethyl side chain. The conformational preferences of this chain are significantly influenced by stereoelectronic interactions, particularly the gauche effect. Research on the related compound 2,2-difluoroethylamine has shown that electrostatic forces are the dominant factor in determining its conformational isomerism. researchgate.net Specifically, an attraction between the positively charged nitrogen and the electronegative fluorine atoms favors a "double gauche" conformation, where the NH3+ group is gauche relative to both fluorine atoms. acs.orgresearchgate.net

In this compound, similar forces are at play. MD simulations can sample the vast conformational space to determine the relative populations of different rotamers (rotational isomers) of the ethyl chain. These simulations can be performed in the gas phase to understand intrinsic preferences and in various solvents to model the influence of the environment. Solvation effects are critical, as polar solvents can stabilize or destabilize certain conformations by forming hydrogen bonds or through dielectric screening of electrostatic interactions. researchgate.net MD simulations can quantify these effects by calculating the potential of mean force (PMF) along key dihedral angles, revealing the energy barriers between different conformational states and how they are modulated by the solvent.

Applications and Derivatization of N 2,2 Difluoroethyl 3 Iodoaniline in Complex Chemical Synthesis and Material Science

N-(2,2-Difluoroethyl)-3-iodoaniline as a Building Block for Fluorinated Heterocyclic Compounds

This compound is a trifunctional building block, possessing a nucleophilic secondary amine, an iodinated aromatic ring suitable for cross-coupling reactions, and a fluorine-containing ethyl group. This unique combination of reactive sites makes it an exceptionally valuable precursor for the synthesis of a wide array of fluorinated heterocyclic compounds. The incorporation of fluorine atoms or fluoroalkyl groups into heterocyclic scaffolds is a widely adopted strategy in medicinal chemistry and agrochemicals to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govresearchgate.net

The presence of the iodine atom at the meta-position of the aniline (B41778) ring is particularly advantageous for constructing fused ring systems. It enables participation in various palladium-catalyzed cross-coupling reactions. For instance, Larock indole (B1671886) synthesis, a powerful method for creating indole rings, can be envisioned using this compound and a suitable alkyne. chinesechemsoc.org Similarly, Sonogashira coupling with terminal alkynes can yield an intermediate that, upon subsequent cyclization, can form diverse heterocyclic cores. The resulting products would feature the difluoroethyl group, a bioisostere for various functional groups, appended to the heterocyclic framework. nih.gov

Furthermore, the aniline nitrogen can participate in cyclocondensation reactions. Reactions with dicarbonyl compounds or their equivalents can lead to the formation of fluorinated quinolines or other related N-heterocycles. The reactivity of the N-H bond also allows for Buchwald-Hartwig amination or Ullmann condensation reactions to build more complex structures. The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the aniline nitrogen, a factor that requires careful consideration in synthetic planning.

Table 1: Potential Heterocycle Syntheses Using this compound

Reaction Type Potential Heterocyclic Product Key Features
Larock Indole Synthesis Difluoroethyl-substituted Indoles Palladium-catalyzed annulation with alkynes. chinesechemsoc.org
Sonogashira Coupling/Cyclization Difluoroethyl-substituted Quinolines Formation of an alkynyl aniline intermediate followed by cyclization.
Pictet-Spengler Reaction Difluoroethyl-substituted Tetrahydroquinolines Condensation with an aldehyde followed by cyclization.
Buchwald-Hartwig Amination Functionalized Diamines/Carbazoles Formation of new C-N bonds at the iodine position.

Integration into the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The this compound scaffold is a promising starting point for the synthesis of biologically active molecules and chemical probes. The introduction of a difluoromethyl or related fluoroalkyl group is a key strategy in drug design, as it can significantly modulate properties like lipophilicity, pKa, and metabolic stability. The difluoroethyl group (-CH2CF2H) is often used as a bioisosteric replacement for hydroxyl, thiol, or even methyl groups, potentially leading to improved drug-target interactions.

The iodoaniline moiety itself is a common feature in many pharmacologically active compounds, including kinase inhibitors and receptor modulators. The iodine atom provides a handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, Suzuki or Stille coupling can be employed to introduce various aryl or heteroaryl groups at the 3-position, expanding the chemical space accessible from this single precursor.

Researchers have successfully synthesized various fluorinated compounds of potential biological interest using similar building blocks. escholarship.org For instance, fluorinated benzimidazoles, benzoxazoles, and benzothiazoles, known for their wide range of biological activities, can be prepared through one-pot reactions of precursors like this compound with appropriate ortho-substituted anilines. researchgate.net The resulting molecules are valuable candidates for screening in drug discovery programs.

Role in the Design and Construction of Advanced Organic Materials and Polymers

The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds highly desirable for applications in material science, including the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. This compound serves as an excellent monomer or intermediate for creating such advanced materials.

The presence of the iodo-substituent allows for the polymerization or derivatization through established cross-coupling methodologies like Suzuki, Stille, or Heck reactions. This enables the incorporation of the N-(2,2-difluoroethyl)aniline unit into conjugated polymer backbones. The inclusion of the difluoroethyl group can have several beneficial effects on the final material:

Enhanced Thermal and Oxidative Stability: The high strength of the C-F bond increases the material's resistance to degradation.

Tuned Electronic Properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which is crucial for optimizing charge injection and transport in electronic devices.

Modified Solubility and Morphology: Fluoroalkyl groups can influence the solubility of the polymer in specific organic solvents and affect the thin-film morphology, which is critical for device performance.

Unsymmetric monothiooxalamides, which can function as luminescent materials, have been synthesized using iodoanilines and bromodifluoro reagents, highlighting a potential application pathway for this compound in creating novel photoactive materials. researchgate.net

Table 2: Impact of Functional Groups of this compound on Material Properties

Functional Group Property Influence Potential Application
3-Iodo Group Site for polymerization (e.g., Suzuki, Stille coupling) Conjugated Polymers for OLEDs, OPVs
N-(2,2-difluoroethyl) Group Lowers HOMO/LUMO levels, increases stability, modifies solubility Organic Semiconductors, Dielectric Materials

Utilization in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures from molecular components. This compound is an intriguing candidate for supramolecular research due to its capacity for multiple, distinct non-covalent interactions.

The iodine atom can act as a halogen bond donor. Halogen bonding (I•••A, where A is a Lewis base like O, N, or S) is a strong, directional interaction that is increasingly used to control the assembly of molecules in the solid state. Studies on related iodoaniline derivatives have demonstrated the critical role of iodo-nitro and other intermolecular interactions in dictating the entire supramolecular aggregation pattern. nih.govst-andrews.ac.uk

Simultaneously, the secondary amine (N-H) group is a classic hydrogen bond donor, capable of forming strong N-H•••A hydrogen bonds. The difluoroethyl group can also participate in weaker C-H•••F or C-H•••π interactions. The interplay between these different directional forces—halogen bonding, hydrogen bonding, and π-π stacking of the aromatic rings—can lead to the formation of complex and predictable one-, two-, or three-dimensional networks. The specific substitution pattern of this compound, compared to its isomers, would be expected to result in entirely different patterns of supramolecular aggregation. nih.govst-andrews.ac.uk

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction Type Donor Acceptor Role in Self-Assembly
Halogen Bonding Iodine Atom Lewis basic atoms (O, N, S) Directional control of crystal packing. nih.gov
Hydrogen Bonding Amine (N-H) Lone pair-bearing atoms (O, N) Formation of chains, sheets, or networks.
π-π Stacking Aniline Ring Aniline Ring Stabilizes layered structures.

Development of this compound-Derived Ligands and Catalysts

The development of novel ligands is crucial for advancing transition-metal catalysis. Substituted anilines are common precursors for a variety of important ligand classes, including N-heterocyclic carbenes (NHCs) and phosphine-based ligands. This compound can serve as a versatile starting material for such ligands, where the electronic and steric properties can be systematically tuned.

For example, cyclization with appropriate reagents could transform the aniline moiety into a benzimidazolium salt, the direct precursor to an NHC ligand. The difluoroethyl group on the nitrogen and the iodo group on the backbone would exert significant electronic influence on the resulting catalyst, potentially altering its reactivity and selectivity in catalytic cycles. The iodine atom could also be retained as a reactive site for further functionalization, allowing for the creation of bimetallic catalysts or the immobilization of the catalyst on a solid support.

Furthermore, phosphine (B1218219) ligands, which are mainstays in catalysis, can be synthesized by introducing a phosphino (B1201336) group onto the aniline ring, often via lithiation and reaction with a chlorophosphine. Ferrocenylphosphines and phosphino-oxazoline (P,N)-ligands are examples of highly effective catalysts derived from functionalized aromatic amines. acs.org The unique substitution pattern of this compound offers a platform for designing new ligands with potentially enhanced performance in reactions like the Suzuki coupling or asymmetric catalysis. acs.org

Mechanistic Studies of N 2,2 Difluoroethyl 3 Iodoaniline Interactions with Biological Systems in Vitro and Target Centric Focus

In Vitro Enzyme Inhibition and Activation Studies of N-(2,2-Difluoroethyl)-3-iodoaniline and its Derivatives

To determine if this compound or its derivatives can modulate the activity of specific enzymes, a comprehensive screening approach would be employed. superchemistryclasses.comdatabiotech.co.ilbiobide.com This would involve a panel of enzymes representing various classes, such as kinases, proteases, and metabolic enzymes like cytochrome P450s.

The primary experimental methodology would be a series of enzyme inhibition assays. superchemistryclasses.comresearchgate.netresearchgate.net These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A typical protocol involves preparing a buffer solution at the optimal pH for the enzyme, adding the enzyme and various concentrations of the test compound, and initiating the reaction by adding the substrate. superchemistryclasses.com The reaction progress would be monitored using techniques like spectrophotometry or fluorometry. superchemistryclasses.com

Should any significant inhibition be observed, further kinetic studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, would be calculated for any active compounds.

Illustrative Data Table: Enzyme Inhibition Profile

EnzymeTest CompoundIC50 (µM)
Kinase AThis compound> 100
Protease BThis compound15.2
CYP3A4This compound45.8
Kinase AAnalog 15.7
Protease BAnalog 1> 100

This table presents hypothetical data for illustrative purposes.

Receptor Binding Affinity Profiling and Ligand-Target Interactions

To investigate the potential of this compound to interact with cellular receptors, a receptor binding affinity profile would be generated. This typically involves screening the compound against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Radioligand binding assays are a common method for this type of profiling. acs.org In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) and the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound can be determined.

More advanced techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could also be employed to provide more detailed information on the kinetics and thermodynamics of the binding interaction. mdpi.comresearchgate.net

Illustrative Data Table: Receptor Binding Affinity

ReceptorTest CompoundKi (nM)
Adrenergic Receptor α1This compound850
Dopamine Receptor D2This compound> 10,000
Serotonin (B10506) Receptor 5-HT2AThis compound230
Adrenergic Receptor α1Analog 245

This table presents hypothetical data for illustrative purposes.

Elucidation of Molecular Mechanisms of Action with Isolated Biomolecules (e.g., Proteins, Nucleic Acids)

Should a specific interaction with a protein or other biomolecule be identified in the initial screens, further studies would be necessary to elucidate the molecular mechanism of action. mdpi.comnih.gov Structural biology techniques are powerful tools for this purpose. mdpi.comtechnologynetworks.com

If the target is a protein, X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of the protein in complex with this compound or an active analog. mdpi.comtechnologynetworks.com This would provide atomic-level detail of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding. The presence of the iodine atom in the compound could be advantageous for crystallographic studies, as it can aid in solving the phase problem.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique that can provide information about the binding interaction in solution and can also be used to study the dynamics of the protein-ligand complex. technologynetworks.com

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses of this compound Analogs

Once an initial "hit" compound with a defined biological response is identified, Structure-Activity Relationship (SAR) studies would be initiated. slideshare.netoncodesign-services.comdrugdesign.orgcollaborativedrug.com The goal of SAR is to understand how modifications to the chemical structure of the hit compound affect its biological activity. slideshare.netdrugdesign.org

A series of analogs of this compound would be synthesized. These analogs would systematically explore modifications at different positions of the molecule. For example, the position and nature of the halogen on the aniline (B41778) ring could be varied, the length of the fluoroalkyl chain could be altered, and different substituents could be placed on the nitrogen atom.

Each of these analogs would then be tested in the relevant biological assay to determine its potency. By comparing the activity of the analogs, a set of rules governing the SAR can be developed. collaborativedrug.com This information is crucial for optimizing the hit compound into a more potent and selective lead compound. oncodesign-services.com

Illustrative Data Table: SAR of Analogs

AnalogModificationTarget Activity (IC50, µM)
This compound(Parent Compound)15.2
Analog 33-chloroaniline32.5
Analog 44-iodoaniline5.8
Analog 5N-(2-fluoroethyl)25.1
Analog 6N-(2,2,2-trifluoroethyl)12.3

This table presents hypothetical data for illustrative purposes.

Development of Fluorine-Containing Probes for Mechanistic Biological Research

The this compound scaffold could potentially be developed into a chemical probe for biological research. nih.govmdpi.com Fluorine-containing compounds are of particular interest for the development of probes for 19F NMR spectroscopy and positron emission tomography (PET) imaging. nih.govresearchgate.net

To create a useful probe, the parent compound would need to be modified to incorporate a reporter group, such as a fluorophore for fluorescence microscopy, or a reactive group for affinity-based protein profiling. acs.orgnih.gov For example, the iodo-substituent could be replaced with a fluorophore through a cross-coupling reaction. Alternatively, a clickable handle, such as an alkyne or azide, could be introduced to allow for the attachment of various reporter tags. acs.org

The design of such probes would need to carefully balance the structural modifications with the retention of the desired biological activity. nih.gov Once developed, these probes could be used to visualize the distribution of the target biomolecule in cells or to identify its binding partners. mdpi.com

Future Research Directions and Emerging Challenges in N 2,2 Difluoroethyl 3 Iodoaniline Chemistry

Sustainable and Green Synthetic Methodologies for N-(2,2-Difluoroethyl)-3-iodoaniline

The drive towards environmentally benign chemical manufacturing necessitates the development of sustainable and green synthetic routes for this compound. mdpi.com Current multistep syntheses often involve hazardous reagents, significant waste generation, and high energy consumption. qut.edu.au Future research will likely focus on several key areas to mitigate these issues.

One promising direction is the exploration of biocatalysis , using enzymes to perform specific transformations under mild conditions, potentially reducing both energy input and the formation of toxic byproducts. qut.edu.au Another area of intense investigation is the use of alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and improve energy efficiency. mdpi.combeilstein-journals.org For instance, high-frequency ultrasound has been shown to induce catalyst-free N-dealkylation of aniline (B41778) derivatives in water, offering a greener alternative to methods requiring transition metals and hazardous solvents. rsc.org

Furthermore, the principles of atom economy will guide the design of new synthetic pathways, aiming to incorporate the maximum number of reactant atoms into the final product. qut.edu.au This can be achieved through the development of highly efficient catalytic systems that minimize the formation of byproducts.

Chemo- and Regioselective Late-Stage Functionalization of this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying complex molecules, such as those derived from this compound. The ability to selectively introduce new functional groups at a late stage of a synthetic sequence can dramatically accelerate the discovery of new bioactive compounds and materials. nih.gov Key challenges in the LSF of this compound derivatives lie in achieving high chemo- and regioselectivity due to the presence of multiple reactive sites.

Future research will likely focus on developing novel catalytic methods that can precisely target specific C-H or C-I bonds for functionalization. For instance, visible-light-mediated sulfonylation of anilines with sulfonamides has been demonstrated as a viable LSF strategy. acs.org Similarly, organocatalytic methods have been established for the chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles. nih.gov

The development of directing groups that can guide a catalyst to a specific position on the aniline ring will be a critical area of exploration. These directing groups can be temporarily installed to achieve the desired functionalization and subsequently removed. Moreover, catalyst-controlled divergent alkylation, where the choice of catalyst dictates the site of functionalization (e.g., para- vs. ortho-alkylation), offers another promising avenue for achieving regioselectivity. researchgate.net

Functionalization StrategyDescriptionPotential Application for this compound
Visible-Light-Mediated LSF Utilizes light energy to promote reactions under mild conditions. acs.orgSelective introduction of sulfonyl groups or other functionalities without harsh reagents.
Organocatalytic LSF Employs small organic molecules as catalysts for precise transformations. nih.govRegioselective C-H functionalization at positions other than the iodo-substituted carbon.
Directing Group-Assisted LSF A functional group guides the catalyst to a specific site for reaction.Controlled functionalization of the aromatic ring or the difluoroethyl side chain.
Catalyst-Controlled Divergent Functionalization The choice of catalyst determines the reaction outcome at different positions. researchgate.netSelective functionalization of either the C-I bond or a specific C-H bond.

Exploration of Novel Catalytic Systems and Reaction Classes

The discovery of new catalytic systems and reaction classes is fundamental to expanding the synthetic utility of this compound. While palladium-catalyzed cross-coupling reactions are well-established for functionalizing the C-I bond, there is a growing interest in employing more sustainable and earth-abundant metal catalysts, as well as metal-free approaches. mdpi.comfrontiersin.org

Nickel-catalyzed reactions, for example, have emerged as a powerful alternative for C-H functionalization and the activation of C-O, C-S, and C-CN bonds. researchgate.netacs.org The development of nickel catalysts for the selective functionalization of this compound could provide access to a wider range of derivatives under milder conditions. researchgate.net Copper-catalyzed reactions also hold significant promise, particularly for C-H functionalization via carbene insertion and for C-N bond formation. nih.gov

Beyond traditional cross-coupling, research into novel reaction classes will be crucial. This includes exploring electrochemical methods for C-H functionalization, which can avoid the need for chemical oxidants and often proceed under mild conditions. frontiersin.org Additionally, photoredox catalysis offers a powerful tool for accessing novel reactivity patterns, such as the generation of radical intermediates that can participate in a variety of bond-forming reactions.

Interdisciplinary Applications in Functional Materials and Nanotechnology

The unique electronic properties imparted by the difluoroethyl group, combined with the versatility of the iodoaniline scaffold, position this compound and its derivatives as promising candidates for applications in materials science and nanotechnology. thieme-connect.comevitachem.com Future research in this area will likely bridge organic synthesis with materials engineering to develop novel functional materials.

One area of interest is the development of organic electronics . The incorporation of fluorinated anilines into polymers could lead to new materials with tailored electronic properties for use in sensors, transistors, and solar cells. nih.gov The ability to tune the electronic nature of the aniline monomer through substitution will be key to optimizing the performance of these materials.

In nanotechnology , aniline derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility, biocompatibility, or catalytic activity. For instance, iodoaniline has been used to functionalize MoS2 nanosheets. csic.es The difluoroethyl group could offer additional control over the surface properties of such nanomaterials. The development of new polymerization methods for aniline derivatives will be crucial for creating advanced polymer-based sensors and other devices. nih.gov

Synergistic Integration of Computational and Experimental Approaches to Accelerate Discovery

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of reactions involving this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts. nih.gov

Computational studies can be employed to:

Elucidate Reaction Mechanisms: By modeling transition states and reaction intermediates, computational chemistry can help to understand how reactions proceed and identify rate-determining steps. nih.gov This knowledge is invaluable for optimizing reaction conditions and improving yields.

Predict Regioselectivity: In cases where multiple reaction pathways are possible, computational models can predict the most likely outcome, guiding experimental efforts towards achieving the desired regioselectivity. nih.gov

Design Novel Catalysts: Computational screening can be used to evaluate the potential of new catalyst designs before they are synthesized in the lab, saving time and resources.

The synergy between computational predictions and experimental validation creates a feedback loop that can significantly accelerate the pace of research. nih.gov For example, computational studies on the intramolecular radical addition to substituted anilines have provided a framework for understanding the factors that control reactivity, which can inform the design of new synthetic methods. nih.gov As computational methods become more accurate and accessible, their integration into the workflow of synthetic chemistry will become increasingly indispensable.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,2-difluoroethyl)-3-iodoaniline?

Methodological Answer: A robust approach involves reductive N-alkylation of 3-iodoaniline with a difluoroethyl precursor. For example, coupling 3-iodoaniline with 2,2-difluoroethyl triflate or bromide under mild reducing conditions (e.g., sodium cyanoborohydride or borazane) can yield the target compound. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in non-polar solvents to isolate high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the difluoroethyl group’s presence (e.g., 19F^{19}\text{F} signals near -120 ppm for CF2_2 groups) and regiochemistry of the iodine substituent.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 327.97 for C8_8H7_7F2_2IN).
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-I (~500 cm1^{-1}) and C-F (~1100 cm1^{-1}) bonds aid structural validation.
    Cross-reference with NIST Chemistry WebBook data for known fluorinated analogs to resolve ambiguities .

Advanced Research Questions

Q. How can regiochemical challenges during iodination at the aniline 3-position be addressed?

Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions. For example:

  • Electrophilic Aromatic Substitution : Use iodine monochloride (ICl) in acetic acid, where the -NH(CH2_2CF2_2H) group directs iodination to the meta position via steric and electronic effects.
  • Directed Ortho-Metalation : Employ lithiation with LDA (lithium diisopropylamide) followed by quenching with iodine for precise control.
    Comparative analysis of 2-iodo vs. 3-iodo isomers (e.g., via 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR) can distinguish positional isomers .

Q. What are the stability profiles of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : The difluoroethyl group may undergo hydrolysis to form ethanol derivatives. Monitor stability via HPLC at pH 2–6 (e.g., 0.1 M HCl) over 24 hours.
  • Basic Conditions : Deiodination or elimination reactions may occur. Use 19F^{19}\text{F} NMR to track degradation products (e.g., fluoride ion release).
    Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N2_2) are recommended for long-term storage .

Q. How to resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer:

  • Purity Assessment : Verify purity via DSC (differential scanning calorimetry) and elemental analysis.
  • Reference Standards : Cross-validate data against NIST-certified compounds (e.g., fluorinated aniline derivatives in NIST Standard Reference Database 69).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in melting points or spectral assignments .

Experimental Design & Data Analysis

Q. How to design kinetic studies for substitution reactions involving the iodine moiety?

Methodological Answer:

  • Reaction Monitoring : Use in situ 19F^{19}\text{F} NMR to track iodine displacement (e.g., Suzuki coupling with aryl boronic acids).
  • Rate Constants : Apply pseudo-first-order kinetics under excess nucleophile conditions. Plot ln([reactant]) vs. time to determine kobs_{\text{obs}}.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for C-I bond cleavage, guiding solvent and catalyst selection .

Q. What strategies mitigate side reactions during N-alkylation of 3-iodoaniline?

Methodological Answer:

  • Protecting Groups : Temporarily protect the -NH2_2 group with acetyl or tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Workflow Optimization : Employ Design of Experiments (DoE) to balance temperature, solvent polarity (e.g., DMF vs. THF), and reagent stoichiometry .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential iodine vapor release.
  • Waste Disposal : Quench residual iodine with sodium thiosulfate before aqueous disposal.
    Refer to SDS guidelines for structurally similar compounds (e.g., 3,5-dichloro-2,4-difluoroaniline) for emergency measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.